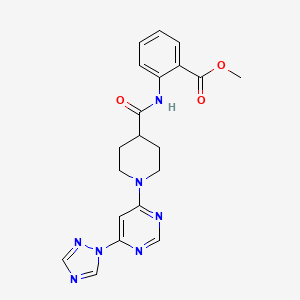

methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate

Description

Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and linked via a piperidine-carboxamide bridge to a methyl benzoate group. This structure integrates pharmacophoric elements common in medicinal chemistry:

- Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, often utilized in kinase inhibitors and antiviral agents.

- 1,2,4-Triazole: A five-membered heterocycle with three nitrogen atoms, known for antifungal and antimicrobial activities.

- Piperidine: A six-membered amine ring that enhances solubility and bioavailability.

- Methyl benzoate: An ester group that modulates lipophilicity and metabolic stability.

Structural elucidation of such compounds often employs X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name |

methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O3/c1-30-20(29)15-4-2-3-5-16(15)25-19(28)14-6-8-26(9-7-14)17-10-18(23-12-22-17)27-13-21-11-24-27/h2-5,10-14H,6-9H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRYRUZVYDRQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole structure have been studied as potential cxcr3 antagonists. CXCR3 is a G-protein coupled receptor involved in immune response regulation, making it a potential target for immunomodulatory drugs.

Mode of Action

Compounds with a 1,2,4-triazole structure are known to form hydrogen bonds with different targets, which can lead to changes in the target’s function

Biochemical Pathways

CXCR3 is known to play a role in the migration and function of immune cells, so antagonizing this receptor could potentially affect these processes.

Result of Action

If the compound acts as a cxcr3 antagonist, it could potentially inhibit the migration and function of certain immune cells. This could have implications for the treatment of diseases where the immune response plays a key role.

Biochemical Analysis

Biochemical Properties

Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are essential for drug metabolism . Additionally, it binds to specific receptors, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions are critical for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Biological Activity

Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate (CAS No. 1797091-09-8) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 407.4 g/mol. The compound features multiple pharmacophoric groups, including a triazole and a pyrimidine ring, which are known for their biological significance.

| Property | Value |

|---|---|

| CAS Number | 1797091-09-8 |

| Molecular Formula | C20H21N7O3 |

| Molecular Weight | 407.4 g/mol |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Research indicates that the compound exhibits significant antibacterial activity with MIC values comparable to or lower than standard antibiotics. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 10.0 |

These findings suggest that the compound's structural components contribute to its effectiveness against these pathogens .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial DNA synthesis and cell wall integrity. The triazole and pyrimidine moieties may inhibit key enzymes involved in these processes, leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Key Structural Features:

- Triazole Ring: Known for its ability to chelate metal ions and inhibit enzymes.

- Pyrimidine Moiety: Enhances interaction with target proteins due to its planarity and hydrogen-bonding potential.

- Piperidine Side Chain: Contributes to lipophilicity and membrane permeability.

Studies indicate that modifications in these regions can lead to variations in potency and selectivity against different bacterial strains .

Case Studies

Several studies have explored the efficacy of this compound:

-

Study on Antimicrobial Efficacy:

A recent publication evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli and S. aureus. Results indicated that the compound significantly reduced bacterial counts in vitro and showed potential for further development as a therapeutic agent . -

In Vivo Studies:

Animal model studies demonstrated that treatment with this compound led to a marked decrease in infection severity compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of pyrimidine-triazole hybrids. Key structural analogues include:

- Coumarin-pyrimidine-tetrazole derivatives (e.g., compounds 4i and 4j from ): These feature coumarin and tetrazole groups instead of benzoate and triazole.

- tensiometry). Such methods could apply to solubility or aggregation studies of the target compound .

Physicochemical Properties

Table 1 compares key properties of the target compound with structural analogues:

Notes:

- The benzoate ester increases lipophilicity (higher LogP) compared to carboxylic acid derivatives, reducing aqueous solubility but enhancing membrane permeability.

- Coumarin-containing analogues (e.g., 4i) exhibit lower solubility due to bulky aromatic systems .

Methodological Considerations in Similarity Analysis

Compound similarity comparisons rely on structural descriptors (e.g., fingerprints) or property-based metrics. For the target compound:

- Structural similarity : The triazole-pyrimidine scaffold aligns with antifungal agents, but the piperidine-benzoate linkage distinguishes it from simpler triazole derivatives .

- Activity cliffs: Minor structural changes (e.g., ester-to-acid conversion) may drastically alter biological activity, emphasizing the need for precise SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.